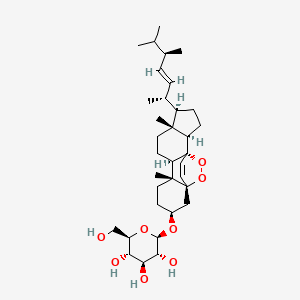

Ergosterol peroxide glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ergosterol peroxide glucoside is a bioactive compound derived from ergosterol, a sterol found in fungi, algae, and some plants. This compound exhibits a range of pharmacological activities, including anticancer, antibacterial, antiviral, and antioxidant properties . It is a glucoside derivative of ergosterol peroxide, which means it has a glucose molecule attached to the ergosterol peroxide structure.

Biochemical Analysis

Biochemical Properties

Ergosterol peroxide glucoside plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory activity. It interacts with various enzymes and proteins, modulating their activity to exert its effects. For instance, this compound has been shown to suppress inflammatory responses in macrophages, a type of immune cell . This interaction likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are key players in the inflammatory pathway.

Cellular Effects

This compound influences various cellular processes, particularly in immune cells and cancer cells. In macrophages, it reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In cancer cells, such as HT29 colon adenocarcinoma cells, this compound inhibits cell proliferation and induces apoptosis . These effects are mediated through the modulation of cell signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, it modulates the expression of genes associated with inflammation and cell proliferation, thereby exerting its anti-inflammatory and anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergosterol peroxide glucoside typically involves the isolation of ergosterol from natural sources such as fungi or algae. Ergosterol is then subjected to oxidation to form ergosterol peroxide. The glucosylation of ergosterol peroxide is achieved through enzymatic or chemical methods, where a glucose molecule is attached to the ergosterol peroxide structure .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of ergosterol from fungal sources, followed by its oxidation and glucosylation. The process is optimized for high yield and purity, using advanced chromatographic techniques for isolation and purification .

Chemical Reactions Analysis

Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:

Oxidation: Ergosterol peroxide can be further oxidized to form different derivatives.

Reduction: The peroxide group can be reduced to form ergosterol derivatives.

Substitution: The glucose moiety can be substituted with other sugar molecules or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Enzymatic or chemical methods using glycosyltransferases or chemical glycosylation reagents.

Major Products Formed:

Oxidation: Formation of various oxidized derivatives of ergosterol peroxide.

Reduction: Formation of ergosterol and its reduced derivatives.

Substitution: Formation of different glucoside derivatives with varying sugar moieties.

Scientific Research Applications

Ergosterol peroxide glucoside has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study sterol metabolism and biosynthesis.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its anticancer, antibacterial, antiviral, and antioxidant properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.

Mechanism of Action

Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:

Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating the cell cycle and triggering caspase activation.

Antioxidant Activity: Protects cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Antibacterial and Antiviral Activity: Disrupts the cell membrane integrity of bacteria and viruses, leading to their inactivation.

Comparison with Similar Compounds

Ergosterol peroxide glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to ergosterol peroxide. Similar compounds include:

Ergosterol: The parent compound, which lacks the peroxide and glucoside groups.

Ergosterol Peroxide: The oxidized form of ergosterol without the glucoside moiety.

Ergosterol Peroxide Derivatives: Various derivatives with different functional groups attached to the ergosterol peroxide structure

This compound stands out due to its enhanced solubility and bioavailability, making it a more effective bioactive compound for various applications.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZKFPVVUQBMB-AGBBTXFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

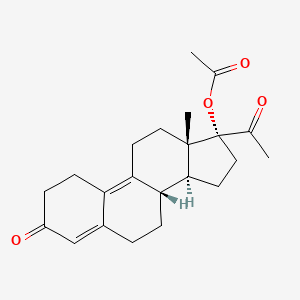

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)